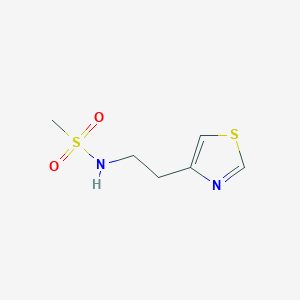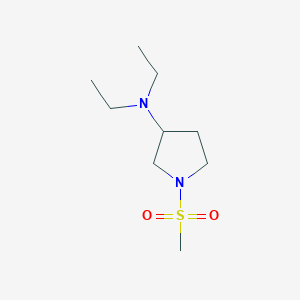
3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine is a chemical compound that belongs to the class of sulfonyl-containing pyridine derivatives. It has been widely studied for its potential applications in medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine involves the inhibition of various enzymes as mentioned earlier. The compound binds to the active site of these enzymes and prevents their normal function. This leads to the disruption of various cellular processes and ultimately results in the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme that is inhibited. For example, inhibition of protein kinase C can lead to the suppression of cell growth and proliferation, while inhibition of phosphodiesterase can lead to the increase in intracellular levels of cyclic nucleotides such as cAMP and cGMP. These effects can have various therapeutic applications in diseases such as cancer, inflammation, and cardiovascular disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine is its high selectivity towards specific enzymes. This makes it a potential candidate for the development of highly specific therapeutic agents. However, one of the limitations of this compound is its low aqueous solubility, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine. One of the areas of interest is the development of novel therapeutic agents based on this compound for the treatment of various diseases. Another area of research is the elucidation of the specific molecular mechanisms of action of this compound on various enzymes. Additionally, the optimization of the synthesis method and the improvement of the compound's solubility properties are also areas of potential research.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry and drug discovery. Its high selectivity towards specific enzymes and its potential therapeutic effects make it a valuable candidate for further research. The elucidation of its molecular mechanisms of action and the optimization of its synthesis method are important areas of future research.
Métodos De Síntesis
The synthesis of 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine involves the reaction of 3-chloropyridine-2-sulfonyl chloride with N-ethyl-4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have inhibitory activity against various enzymes such as protein kinase C, phosphodiesterase, and phosphatidylinositol 3-kinase. These enzymes play crucial roles in various cellular processes and are potential targets for the development of therapeutic agents.
Propiedades
IUPAC Name |
3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2S/c1-3-14-12-11(13)8-10(9-15-12)20(18,19)17-6-4-16(2)5-7-17/h8-9H,3-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXJDVZTGUBFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)S(=O)(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)

![2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)


![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)


![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)


